REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([C:12]1[CH:19]=[CH:18][C:15]([CH:16]=O)=[CH:14][CH:13]=1)([OH:11])=[O:10].[NH:20]1[CH:24]=[CH:23][CH:22]=[CH:21]1>C(O)(=O)CC>[C:2]1([C:1]2[C:21]3[CH:22]=[CH:23][C:24]([N:20]=3)=[C:16]([C:15]3[CH:18]=[CH:19][C:12]([C:9]([OH:11])=[O:10])=[CH:13][CH:14]=3)[C:24]3[NH:20][C:21]([C:1]([C:2]4[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=4)=[C:24]4[N:20]=[C:21]([C:1]([C:2]5[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=5)=[C:24]5[NH:20][C:21]=2[CH:22]=[CH:23]5)[CH:22]=[CH:23]4)=[CH:22][CH:23]=3)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
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15.2 mL
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)=O
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Name
|
|
Quantity
|
7.51 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
746 mL
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Type
|
solvent
|
Smiles
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C(CC)(=O)O
|
Name
|
|
Quantity
|
13.9 mL
|
Type
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reactant
|
Smiles
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N1C=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the mixture obtained
|
Type
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TEMPERATURE
|
Details
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is subsequently heated
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Type
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TEMPERATURE
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Details
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under reflux for about 30 minutes
|
Duration
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30 min
|
Type
|
WAIT
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Details
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left
|
Type
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CUSTOM
|
Details
|
The porphine derivative is precipitated by the addition of 0.5 l of water
|
Type
|
CUSTOM
|
Details
|
The filtered-off crude product is pre-purified by two-fold column chromatography on 1.2 kg of silica gel, in each case
|
Type
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WASH
|
Details
|
the elution
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Type
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CUSTOM
|
Details
|
For the further purification
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Type
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FILTRATION
|
Details
|
filtered off
|
Type
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CUSTOM
|
Details
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The thus-obtained product is then chromatographed on a silica gel column
|
Name
|
4-(10,15,20-triphenyl-21H,23H-porphin- 5-yl)benzoic acid
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Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C=2C=CC(=C(C3=CC=C(N3)C(=C3C=CC(C(=C4C=CC1N4)C4=CC=CC=C4)=N3)C3=CC=CC=C3)C3=CC=C(C(=O)O)C=C3)N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |